molecular formula C15H13N3O2S B3747047 N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B3747047
M. Wt: 299.3 g/mol
InChI Key: VHLPKIIQMAZUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, also known as PETDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PETDC is a heterocyclic compound that contains a five-membered ring of oxygen and nitrogen atoms, which makes it an interesting molecule for drug design.

Mechanism of Action

The exact mechanism of action of N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to act through multiple pathways. N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression and cell growth. Additionally, N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to reduce inflammation and pain, suggesting that it may have potential as an analgesic and anti-inflammatory agent. N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to exhibit anticonvulsant effects, suggesting that it may have potential as an antiepileptic agent. In addition, N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and it is stable under normal laboratory conditions. N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide also exhibits a range of biological activities, making it a versatile compound for investigating various biological pathways. However, there are also limitations to working with N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. The compound is relatively insoluble in water, which can make it difficult to administer in animal studies. In addition, the exact mechanism of action of N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanisms by which N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide inhibits cancer cell growth, as well as its efficacy in animal models of cancer. Another area of interest is its potential as a neuroprotective agent. N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has shown promise in protecting neurons from oxidative stress and apoptosis, and further studies are needed to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide may have potential as a therapeutic agent for other conditions such as inflammation, pain, and epilepsy, and further studies are needed to investigate its efficacy in these areas.

Scientific Research Applications

N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been investigated for its potential as an anticancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a chemotherapeutic agent. N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

N-(2-phenylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(16-9-8-11-5-2-1-3-6-11)15-17-13(18-20-15)12-7-4-10-21-12/h1-7,10H,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLPKIIQMAZUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-phenylethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

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